5-氨基戊酸苄酯甲苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

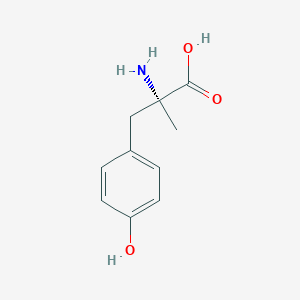

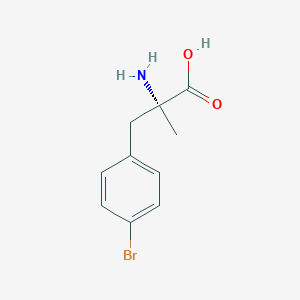

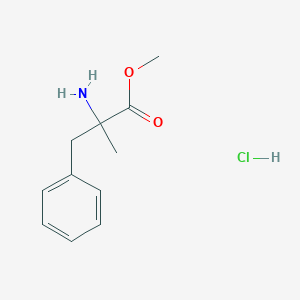

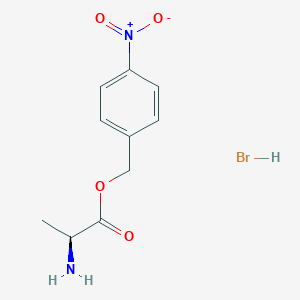

5-Aminopentanoic Acid Benzyl Ester Tosylate is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 . It is used for research purposes .

Synthesis Analysis

The synthesis of 5-Aminopentanoic Acid Benzyl Ester Tosylate involves the treatment of amino acid with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This process is known as Fischer–Speier esterification .

Molecular Structure Analysis

The molecular structure of 5-Aminopentanoic Acid Benzyl Ester Tosylate is represented by the formula C19H25NO5S .

Chemical Reactions Analysis

Esters like 5-Aminopentanoic Acid Benzyl Ester Tosylate undergo hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .

Physical And Chemical Properties Analysis

5-Aminopentanoic Acid Benzyl Ester Tosylate is a solid substance . It is soluble in Dichloromethane and Methanol . The compound should be stored at -20° C .

科学研究应用

对映纯氨基酸酯的合成

氨基酸苄酯的对映异构体,包括衍生自 5-氨基戊酸的对映异构体,是药物和化学研究中的关键合成中间体。传统的制备方法通常使用危险溶剂,对环境和健康构成风险。最近的进展引入了更安全的替代品,采用非危险溶剂,如环己烷用于水共沸,乙酸乙酯用于沉淀甲苯磺酸盐。这种创新方法确保了对映纯氨基酸苄酯的合成,这对从药物开发到材料科学的各种应用至关重要,而无需使用危险化学品 (Bolchi、Bavo 和 Pallavicini,2017 年)。

苄基膦酸戊酸酯的合成

由 5-溴戊酸合成的苄基 5-(二异丙氧基膦酰基)戊酸酯是另一个应用,说明了 5-氨基戊酸衍生物的化学多功能性。该化合物是 5-膦酸戊酸(一种潜在的酶抑制剂)的前体,突出了其在生化研究中开发新型治疗剂方面的重要性 (Weyna、Loveless、Bottone、Hifko 和 Halkides,2007 年)。

费希尔-施派尔酯化改进

费希尔-施派尔酯化过程对于生产氨基酸苄酯的甲苯磺酸盐至关重要,该过程已经得到了显着改进,以避免使用危险溶剂并防止外消旋化。这些进步对于合成在肽和其他生物活性分子开发中必需的对映体纯化合物至关重要 (Bolchi、Bavo、Regazzoni 和 Pallavicini,2018 年)。

不对称二肟酸酯的合成

使用 5-氨基戊酸衍生物合成不对称二肟酸酯展示了该化合物在有机合成中的用途。这些酯是有机合成中复杂有机分子创造中的有价值的中间体,展示了 5-氨基戊酸衍生物在合成化学中的广泛适用性 (Bawa 和 Sawalem,2019 年)。

作用机制

安全和危害

5-Aminopentanoic Acid Benzyl Ester Tosylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

属性

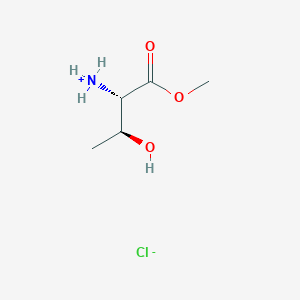

IUPAC Name |

benzyl 5-aminopentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-10,13H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPAHSRXTRSFJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718487 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopentanoic Acid Benzyl Ester Tosylate | |

CAS RN |

63649-14-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 5-aminopentanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。